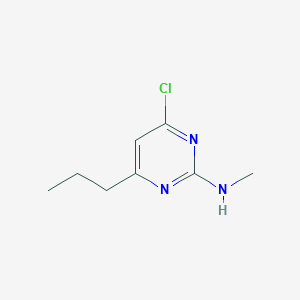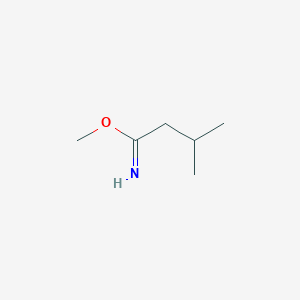
3-Chloro-2-fluorobenzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C₆H₃ClFNaO₂S. It is a sodium salt derivative of 3-chloro-2-fluorobenzenesulfinic acid and is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-fluorobenzenesulfinic acid sodium salt typically involves the sulfonylation of 3-chloro-2-fluorobenzene. One common method includes the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with sodium hydroxide, resulting in the formation of the sodium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonylation reactions under controlled conditions to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzene derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Chloro-2-fluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-chloro-2-fluorobenzenesulfinic acid sodium salt involves its interaction with molecular targets through its sulfinic acid group. This group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluorobenzenesulfonyl chloride: Similar in structure but differs in its functional group, which is a sulfonyl chloride instead of a sulfinic acid sodium salt.
Sodium p-toluenesulfinate: Another sodium sulfinate used in similar applications but with a different aromatic structure.
Uniqueness
3-Chloro-2-fluorobenzenesulfinic acid sodium salt is unique due to its specific combination of chlorine and fluorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other sulfinates. This uniqueness makes it valuable in specialized synthetic and research applications .
Propriétés
Formule moléculaire |
C6H3ClFNaO2S |
|---|---|
Poids moléculaire |
216.59 g/mol |
Nom IUPAC |
sodium;3-chloro-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4ClFO2S.Na/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Clé InChI |
TXFZCSOMVOMANG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)F)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


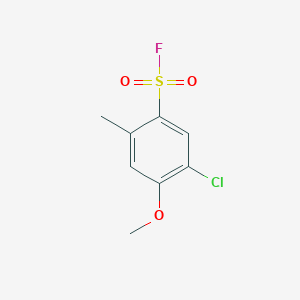
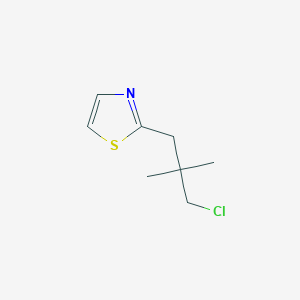
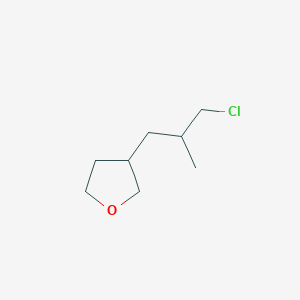



![2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13197143.png)
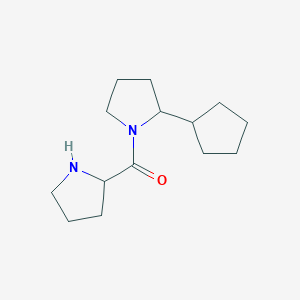
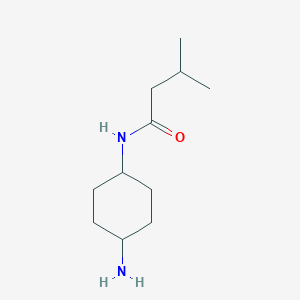
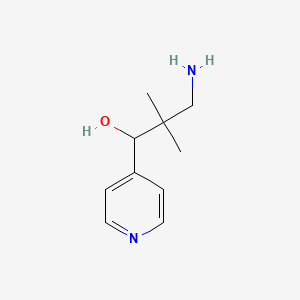
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
